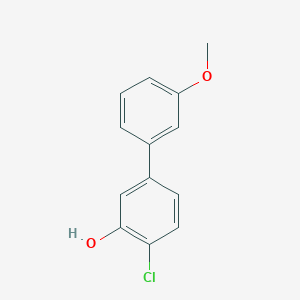
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% (2C4FMPP95) is an organic compound that has a variety of applications in the laboratory. It is a white crystalline solid with a melting point of 132-135°C and a purity of 95%. 2C4FMPP95 is used in the synthesis of various organic molecules and is a key intermediate in the production of pharmaceuticals and other compounds. It is also used as a catalyst in the synthesis of heterocyclic compounds.
Wirkmechanismus
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% acts as a catalyst in the synthesis of heterocyclic compounds by forming a reactive intermediate, which is then attacked by the nucleophile. The reaction proceeds through a series of steps, including the formation of a cationic intermediate, which is then attacked by the nucleophile. The resulting product is then deprotonated to form the desired product.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or to interact with any biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has several advantages in laboratory experiments. It is a highly pure compound, with a purity of 95%, and is relatively inexpensive. Additionally, it is a versatile compound, as it can be used in a variety of synthetic reactions and is a key intermediate in the production of pharmaceuticals and other compounds. However, it is important to note that 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% is a highly reactive compound and must be handled with care.
Zukünftige Richtungen
Future research on 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% could focus on its use in the synthesis of novel compounds, such as polymers and pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% and its potential applications in the development of new drugs or other compounds. Finally, research could be conducted to explore the potential toxicity of 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% and its potential interactions with biological molecules.
Synthesemethoden
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% is synthesized via a two-step process. The first step involves the reaction of 4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base, such as pyridine, to form 2-chloro-4-(2-fluoro-4-methylphenyl)phenol. The second step is the purification of the product by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as quinazolinones and quinazolinones derivatives. It has also been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Additionally, 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has been used in the synthesis of organic polymers, such as polyurethane and polycarbonate.
Eigenschaften
IUPAC Name |
2-chloro-4-(2-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(12(15)6-8)9-3-5-13(16)11(14)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXFJBLSCLTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685889 |
Source


|
| Record name | 3-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261942-08-8 |
Source


|
| Record name | 3-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














